3-Cyclopropoxy-2-isopropylaniline
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Overview
Description
3-Cyclopropoxy-2-(propan-2-yl)aniline is an organic compound with the molecular formula C12H17NO and a molecular weight of 191.27 g/mol This compound is characterized by the presence of a cyclopropoxy group and an isopropyl group attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopropoxy-2-(propan-2-yl)aniline typically involves the reaction of 3-cyclopropoxy aniline with isopropyl halides under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like acetone or ethanol at elevated temperatures to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of 3-cyclopropoxy-2-(propan-2-yl)aniline may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropoxy-2-(propan-2-yl)aniline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The aniline ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aniline ring .
Scientific Research Applications
3-Cyclopropoxy-2-(propan-2-yl)aniline has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-cyclopropoxy-2-(propan-2-yl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Cyclopropoxy-2-isopropylaniline: A closely related compound with similar structural features and chemical properties.
2-Isopropylaniline: Lacks the cyclopropoxy group but shares the isopropyl substitution on the aniline ring.
3-Cyclopropoxyaniline: Contains the cyclopropoxy group but lacks the isopropyl substitution.
Uniqueness
3-Cyclopropoxy-2-(propan-2-yl)aniline is unique due to the presence of both the cyclopropoxy and isopropyl groups on the aniline ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
1243456-37-2 |
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Molecular Formula |
C12H17NO |
Molecular Weight |
191.27 g/mol |
IUPAC Name |
3-cyclopropyloxy-2-propan-2-ylaniline |
InChI |
InChI=1S/C12H17NO/c1-8(2)12-10(13)4-3-5-11(12)14-9-6-7-9/h3-5,8-9H,6-7,13H2,1-2H3 |
InChI Key |
UBDFXYYTJBCJSE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=CC=C1OC2CC2)N |
Origin of Product |
United States |
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